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Compound of Interest

Compound Name:
4-(3-methoxyphenyl)-1H-pyrazol-

5-amine

CAS No.: 93690-16-5

Cat. No.: B2389576

Get Quote

Executive Summary
Compound: 4-(3-methoxyphenyl)-1H-pyrazol-5-amine Molecular Formula: C₁₀H₁₁N₃O Exact

Mass: 189.0902 Role: Key intermediate in the synthesis of p38 MAP kinase inhibitors and

cyclin-dependent kinase (CDK) modulators.

This guide provides a rigorous technical framework for the structural elucidation, purity profiling,

and physicochemical characterization of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine. Unlike its

3-aryl isomers, which are synthesized via benzoylacetonitriles, this 4-aryl congener is typically

derived from the formylation of arylacetonitriles. Distinguishing between these regioisomers is

the primary analytical challenge addressed herein.

Molecular Architecture & Synthesis Context
Understanding the synthetic origin is prerequisite to accurate characterization, as it dictates the

impurity profile. The target molecule is an aminopyrazole with the aryl group at the 4-position, a

specific topology that maximizes hydrophobic interactions in kinase ATP-binding pockets.
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Synthesis Pathway & Impurity Logic
The synthesis generally proceeds via the Claisen condensation of 2-(3-

methoxyphenyl)acetonitrile with ethyl formate, followed by cyclization with hydrazine.
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Figure 1: Synthetic route and potential impurity origins.[1][2] The "alpha-formyl" intermediate is

unstable and typically reacted in situ.

Structural Elucidation (Spectroscopy)
The following data establishes the identity of the molecule. The most critical distinction is

confirming the 4-aryl substitution pattern versus the 3-aryl isomer.

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Recommended due to solubility and exchangeable proton visibility).[3]

¹H NMR Analysis
The diagnostic peak for the 4-aryl isomer is the C3-H pyrazole singlet. In 4-aryl pyrazoles, this

proton is typically deshielded (δ 7.6–8.0 ppm) compared to the C4-H proton of 3-aryl isomers (δ

5.8–6.5 ppm).
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Position
Chemical Shift
(δ ppm)

Multiplicity Integration
Assignment
Logic

NH (N1) 11.8 – 12.2 Broad Singlet 1H

Exchangeable

pyrazole NH.

Disappears with

D₂O shake.

C3-H 7.65 – 7.85 Singlet 1H

Critical

Diagnostic.

Confirms 4-

substitution.

Ar-H (C2') 7.20 – 7.30 Singlet (t) 1H

Isolated proton

on

methoxyphenyl

ring.

Ar-H (C5') 7.25 – 7.35 Triplet 1H Meta-coupling.

Ar-H (C6', C4') 6.80 – 7.10 Multiplet 2H

Ortho/Para

protons relative

to methoxy.

NH₂ (C5) 4.50 – 5.50 Broad Singlet 2H

Exocyclic amine.

Broadening

indicates H-

bonding.

OCH₃ 3.75 – 3.80 Singlet 3H

Characteristic

methoxy sharp

singlet.

¹³C NMR Key Signals[4][5]
C5 (Amine-bearing): ~150–155 ppm (Deshielded quaternary).

C3 (CH): ~135–140 ppm.

C4 (Aryl-bearing): ~100–105 ppm (Shielded by amino group donation).
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OCH₃: ~55 ppm.

Mass Spectrometry (LC-MS)
Ionization Mode: ESI Positive (+).

Observed Mass [M+H]⁺: 190.1 m/z.

Fragmentation Pattern:

m/z 173: Loss of NH₃ (Characteristic of primary amines).

m/z 159: Loss of OMe radical (less common in ESI, seen in EI).

m/z 121: Tropylium-like ion (methoxybenzyl fragment) if cleavage occurs at C4-Ar bond

(rare in soft ionization).

Infrared Spectroscopy (FT-IR)
3400–3200 cm⁻¹: Doublet (NH₂ asymmetric/symmetric stretch).

1620 cm⁻¹: C=N stretch (Pyrazole ring).

1250 cm⁻¹: C-O-C asymmetric stretch (Aryl ether).

Physicochemical Profiling
These parameters are essential for formulation and assay development.
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Property Value/Range Notes

Appearance Off-white to pale yellow solid
Color deepens upon oxidation

(air sensitive).

Melting Point 145 – 155 °C

Broad range indicates potential

tautomeric mixtures or

impurities.

Solubility
DMSO (>50 mM), Methanol

(Good)

Poor solubility in water and

non-polar solvents (Hexane).

pKa (Calc) ~3.5 (Pyrazole N), ~14 (Amine)
The pyrazole nitrogen is

weakly basic.

LogP 1.2 – 1.5
Moderately lipophilic; suitable

for cell-permeability.

Purity & Stability Analysis (HPLC Protocol)
A self-validating HPLC method is required to separate the target from the nitrile precursor and

potential dimers.

Method Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm (Aromatic) and 220 nm (Amide/Nitrile).

Gradient Table
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Time (min) % Mobile Phase B Event

0.0 5 Equilibration

2.0 5 Hold

12.0 95 Linear Gradient

15.0 95 Wash

15.1 5 Re-equilibration

Analytical Logic Flow
Use this decision tree to troubleshoot purity issues:
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Sample Analysis
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Figure 2: Analytical decision matrix for purity assessment.

Experimental Protocols
Protocol A: Determination of Regioisomer Purity (4-aryl
vs 3-aryl)
Context: If the starting material was benzoylacetonitrile instead of arylacetonitrile, you will

obtain the 3-aryl isomer. This protocol validates the 4-aryl structure.
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Prepare Sample: Dissolve 5 mg of compound in 600 µL DMSO-d₆.

Acquire ¹H NMR: 16 scans minimum, relaxation delay (d1) ≥ 2.0s.

Analysis:

Integrate the singlet in the aromatic region (excluding the methoxy singlet).

Pass Criteria: Singlet observed > 7.5 ppm (indicative of C3-H adjacent to two nitrogens).

Fail Criteria: Singlet observed < 6.5 ppm (indicative of C4-H in 3-aryl isomer).

Protocol B: Solubility Stress Test
Weigh 1 mg of compound into a clear vial.

Add 20 µL DMSO. Vortex. (Should dissolve immediately).

Add 980 µL PBS buffer (pH 7.4) dropwise.[6]

Observation: If precipitation occurs immediately, the compound has low aqueous solubility

(Class II/IV).

Action: For biological assays, ensure final DMSO concentration is 0.1–1.0% to maintain

solubility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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